1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol
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Overview
Description
1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and a tetrahydrofuran ring, with an aminomethyl group and a hydroxyl group attached to the spiro carbon. The presence of these functional groups makes it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol typically involves the reaction of a suitable cyclohexanone derivative with an aminomethylating agent under controlled conditions. One common method is the reaction of 1,4-cyclohexanedione monoethylene acetal with formaldehyde and ammonia, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Reaction Setup: Mixing the starting materials in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pH to optimize yield.
Purification: Using techniques like crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a spirocyclic amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-(Formylmethyl)-8-oxaspiro[4.5]decan-4-one.
Reduction: 4-(Aminomethyl)-8-oxaspiro[4.5]decan.
Substitution: Various substituted spirocyclic compounds depending on the substituent introduced.
Scientific Research Applications
1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the spirocyclic structure provides rigidity and stability to the compound.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-6-ol: A similar spirocyclic compound with a hydroxyl group but lacking the aminomethyl group.
Dodecanol: A linear alcohol with a similar hydroxyl group but without the spirocyclic structure.
Uniqueness
1-(aminomethyl)-8-oxaspiro[45]decan-1-ol is unique due to its combination of a spirocyclic structure with both aminomethyl and hydroxyl functional groups
Properties
IUPAC Name |
4-(aminomethyl)-8-oxaspiro[4.5]decan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-8-10(12)3-1-2-9(10)4-6-13-7-5-9/h12H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHUKXILZHBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)C(C1)(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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